molecular formula C6H6BrN5 B11881642 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11881642
M. Wt: 228.05 g/mol
InChI Key: UHLHQIZPZAMWAZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core with a bromine atom at the 3-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes, followed by bromination and methylation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrazolopyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in preclinical studies as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrazolo[3,4-d]pyrimidine: This compound shares the same pyrazolopyrimidine core but lacks the bromine and methyl substituents.

    Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents at the 3- and 6-positions have been synthesized and studied for their biological activities.

Uniqueness

3-Bromo-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the bromine atom at the 3-position and the methyl group at the 6-position, which can significantly influence its biological activity and selectivity as a kinase inhibitor. These substituents can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for further drug development.

Properties

Molecular Formula

C6H6BrN5

Molecular Weight

228.05 g/mol

IUPAC Name

3-bromo-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C6H6BrN5/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H3,8,9,10,11,12)

InChI Key

UHLHQIZPZAMWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NNC(=C2C(=N1)N)Br

Origin of Product

United States

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